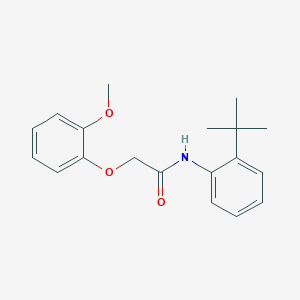
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as BVT.5182, is a novel compound that has been synthesized for potential use in scientific research. This compound has gained interest due to its unique structure and potential applications in various fields of research.5182.
Mecanismo De Acción
The mechanism of action of BVT.5182 is not fully understood. However, studies have shown that BVT.5182 can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and other cellular processes. BVT.5182 has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
BVT.5182 has been shown to have several biochemical and physiological effects. Studies have shown that BVT.5182 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. BVT.5182 has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BVT.5182 is its potential use in cancer research and the treatment of neurological disorders. BVT.5182 has also been shown to have low toxicity and minimal side effects in vitro. However, the synthesis of BVT.5182 is a complex process that requires expertise in organic chemistry and proper laboratory equipment. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of BVT.5182.
Direcciones Futuras
There are several future directions for the study of BVT.5182. One potential direction is the development of BVT.5182-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the further study of the mechanism of action of BVT.5182 and its potential use in other fields of scientific research. Additionally, the synthesis of BVT.5182 could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, BVT.5182 is a novel compound that has gained interest for its potential applications in various fields of scientific research. The synthesis of BVT.5182 is a complex process that requires expertise in organic chemistry and proper laboratory equipment. BVT.5182 has been extensively studied for its potential use in cancer research and the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential side effects of BVT.5182.
Métodos De Síntesis
BVT.5182 is synthesized through a multi-step process involving the reaction of tert-butylphenol and 2-methoxyphenol with chloroacetyl chloride, followed by a series of purification steps to obtain the final product. The synthesis of BVT.5182 is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Aplicaciones Científicas De Investigación
BVT.5182 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BVT.5182 is in the field of cancer research. Several studies have shown that BVT.5182 has anti-cancer properties and can inhibit the growth of cancer cells in vitro. BVT.5182 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)14-9-5-6-10-15(14)20-18(21)13-23-17-12-8-7-11-16(17)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJJEROBWHOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7011345 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

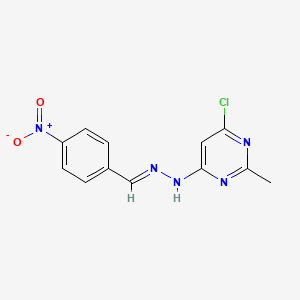
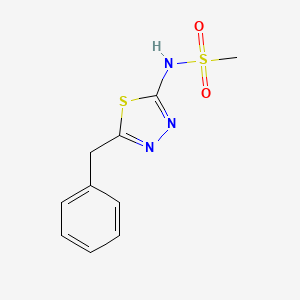
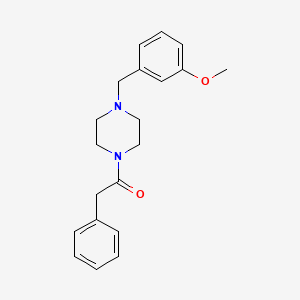
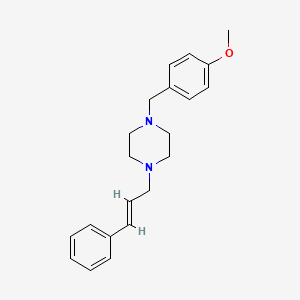
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
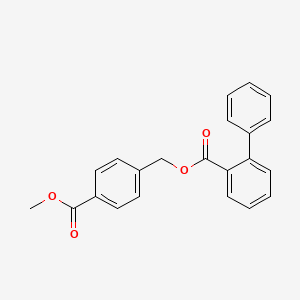
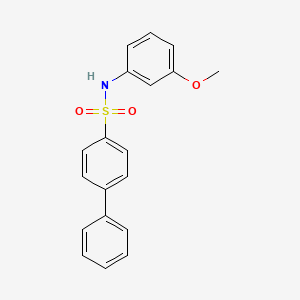
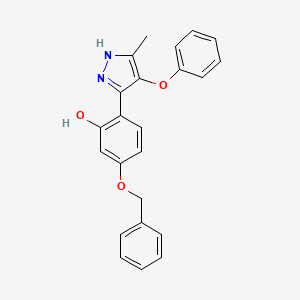
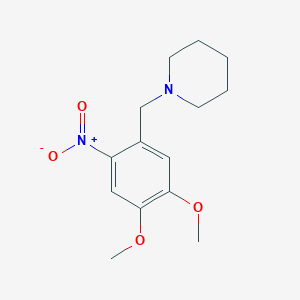
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)

![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)